molecular formula C6H13NO2 B1426144 N-(2-hydroxy-2-methylpropyl)acetamide CAS No. 37150-62-2

N-(2-hydroxy-2-methylpropyl)acetamide

Cat. No.: B1426144
CAS No.: 37150-62-2
M. Wt: 131.17 g/mol
InChI Key: RGRIOLGATYDLCP-UHFFFAOYSA-N
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Description

Historical Context of Acetamide Derivatives in Organic Chemistry

The development of acetamide derivatives traces back to the fundamental understanding of amide chemistry established in the early twentieth century. Acetamide itself, the simplest amide with the formula CH3CONH2, has served as the foundational structure for numerous chemical modifications and synthetic applications. The systematic study of acetamide began with its identification as an organic compound derived from ammonia and acetic acid, establishing the basic amide functional group that would become central to organic synthesis.

The evolution of acetamide chemistry expanded significantly with the development of N-substituted derivatives, where hydrogen atoms on the nitrogen are replaced with various organic groups. This progression represented a crucial advancement in organic chemistry, as these modifications allowed chemists to fine-tune the physical and chemical properties of the resulting compounds. The incorporation of hydroxy-containing substituents, such as the 2-hydroxy-2-methylpropyl group, emerged as a particularly valuable modification due to the unique properties imparted by the tertiary alcohol functionality.

Industrial applications of acetamide derivatives became prominent during the mid-twentieth century, with acetamide finding extensive use as a plasticizer and industrial solvent. The compound's ability to function as a molten solvent with a broad range of applicability, particularly its high dielectric constant allowing dissolution of inorganic compounds with solubilities analogous to water, established the practical importance of this chemical class. These applications drove further research into modified acetamide structures, leading to the exploration of derivatives like this compound.

Structural and Functional Significance of Hydroxy-Methylpropyl Moieties

The structural architecture of this compound incorporates several key functional elements that contribute to its distinctive chemical behavior. The compound features a tertiary alcohol group at the 2-position of a methylpropyl chain, which is directly bonded to the nitrogen atom of the acetamide functionality. This arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities, significantly influencing its solubility and reactivity characteristics.

The tertiary alcohol moiety, specifically the 2-hydroxy-2-methylpropyl group, introduces steric hindrance around the hydroxyl group while simultaneously providing additional sites for intermolecular interactions. The presence of two methyl groups attached to the carbon bearing the hydroxyl group creates a branched structure that affects the compound's conformational flexibility and spatial arrangement. This structural feature is particularly significant because tertiary alcohols exhibit different reactivity patterns compared to primary and secondary alcohols, often showing resistance to oxidation under mild conditions.

The acetamide portion of the molecule contributes its characteristic amide properties, including the planar geometry around the carbonyl carbon and the partial double-bond character of the carbon-nitrogen bond. This structural element provides sites for hydrogen bonding through both the carbonyl oxygen as an acceptor and the amide nitrogen as a potential donor when substituted. The combination of these structural elements results in a compound with a computed XLogP3-AA value of -0.5, indicating moderate hydrophilicity.

Structural Property Value Reference
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
XLogP3-AA -0.5

Research Objectives and Scope

The comprehensive study of this compound encompasses multiple research dimensions aimed at understanding its fundamental chemical properties, synthetic accessibility, and potential applications. Current research objectives focus on elucidating the compound's behavior in various chemical environments, particularly its participation in synthetic transformations and its utility as a building block for more complex molecular architectures.

Contemporary synthetic research has demonstrated the preparation of this compound through coupling reactions involving carboxylic acids and the corresponding amine precursor. These studies utilize advanced coupling reagents such as chlorotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate in combination with N-ethyl-N,N-diisopropylamine as a base, achieving yields of approximately 57% under controlled reaction conditions. The synthetic methodology employs N,N-dimethylformamide as the reaction medium, with reactions proceeding at temperatures ranging from 0 to 20 degrees Celsius over twelve-hour periods.

The scope of current research extends to understanding the compound's conformational behavior and intermolecular interactions. Three-dimensional conformational analysis reveals the spatial arrangement of functional groups and their influence on molecular recognition processes. This structural information proves essential for predicting the compound's behavior in biological systems and its potential utility in medicinal chemistry applications.

Database entries for this compound include comprehensive chemical identifiers such as the International Union of Pure and Applied Chemistry name, InChI representation, and simplified molecular-input line-entry system notation. These standardized identifiers facilitate accurate communication and data exchange within the scientific community, supporting collaborative research efforts and ensuring precise compound identification across different research platforms.

Properties

IUPAC Name

N-(2-hydroxy-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)7-4-6(2,3)9/h9H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRIOLGATYDLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 1-Amino-2-methylpropan-2-ol and Acetic Acid:

Industrial Production Methods:

  • Industrial production of N-(2-hydroxy-2-methylpropyl)acetamide generally follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxy-2-methylpropyl)acetamide can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
N-(2-hydroxy-2-methylpropyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for reactions such as nucleophilic substitution, oxidation, and reduction, which are essential in creating more complex molecules. For instance, it can be used to form substituted amides or thiol derivatives through nucleophilic substitution reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProduct Formed
Nucleophilic SubstitutionSubstituted amides or thiol derivatives
OxidationKetones or aldehydes
ReductionPrimary or secondary amines

Biological Applications

2. Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies have shown minimum inhibitory concentrations (MIC) around 256 µg/mL for related compounds, suggesting potential for development into antimicrobial agents.

3. Anticancer Activity:
Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. Compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating their potential as anticancer therapeutics.

Medical Applications

4. Drug Development:
this compound is being explored for its therapeutic applications in drug development. Its acetamide linkage is a common feature in many marketed drugs and drug candidates, particularly those targeting inflammatory diseases, cancer, and neurodegenerative disorders. The compound’s ability to inhibit specific enzymes involved in disease progression highlights its potential utility in pharmacology.

Case Study: Acetamide Derivatives in Drug Discovery
A study focused on the synthesis of various N-alkyl amide derivatives demonstrated their potential as herbicide safeners. Compounds synthesized showed protective activities against metolachlor-induced injury in rice seedlings, with some exhibiting higher glutathione S-transferase activities compared to commercial safeners like dichlormid .

Industrial Applications

5. Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its versatility as a building block facilitates the development of new compounds tailored for specific applications in various industries.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Bioactivity and Therapeutic Potential

  • N-(2-hydroxy-2-methylpropyl)acetamide demonstrates targeted bioactivity as a JAK inhibitor, critical in modulating immune responses . In contrast, 2-(2,6-dichlorophenyl)-N-(thiazolyl)acetamide exhibits antimicrobial properties due to its dichlorophenyl and thiazole substituents, which enhance binding to bacterial enzymes .
  • The hydroxyl group in the target compound likely enhances solubility, improving pharmacokinetics compared to N-(2-methylpropyl)acetamide , which lacks this polar moiety .

Research Findings and Data

Physicochemical Properties

Property This compound N-(2-Methylpropyl)acetamide N-Acetyl-N-(2-methylpropyl)acetamide
Molecular Weight 147.17 g/mol 115.16 g/mol 173.21 g/mol
LogP (Predicted) 0.5 1.2 0.8
Water Solubility High (due to hydroxyl group) Moderate Low (diacetamide structure)

Q & A

What are the established synthetic routes for N-(2-hydroxy-2-methylpropyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves acetylation of 2-amino-2-methylpropan-1-ol using acetyl chloride or acetic anhydride. Key optimization strategies include:

  • Maintaining reaction temperatures between 0–5°C to minimize side reactions (e.g., over-acetylation).
  • Using aprotic solvents (e.g., dichloromethane) and stoichiometric control (1:1.1 amine:acetylating agent ratio).
  • Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
    Characterization should include FT-IR (amide I band ~1650 cm⁻¹) and ¹H NMR (hydroxyl proton at δ 1.2–1.4 ppm, methyl groups as singlets) .

What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (±ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 160.1334 for C₇H₁₅NO₂).
  • 2D NMR Spectroscopy: ¹H-¹³C HMBC correlations differentiate between N- and O-acetyl isomers by tracing connectivity from the hydroxyl proton to the adjacent methyl groups.
  • X-ray Crystallography: Resolves steric effects in crystalline derivatives, particularly when tert-butyl carbamate intermediates are involved .

How should researchers design stability studies to evaluate this compound under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4, 37°C) and human serum (H4522) for 24–72 hours. Monitor degradation via LC-MS (C18 column, 0.1% formic acid mobile phase).
  • Oxidative Stability: Add 0.1% hydrogen peroxide or ascorbic acid to assess hydroxyl radical-mediated breakdown.
  • Data Interpretation: Use kinetic modeling (e.g., first-order decay) to extrapolate shelf-life under storage conditions (-20°C, desiccated) .

What computational strategies effectively predict the solvation behavior and logP of this compound?

Methodological Answer:

  • COSMO-RS Simulations: Input the SMILES string (O=C(NCC(C)(C)O)C) to calculate partition coefficients (logP) and solubility in water/octanol systems.
  • QSPR Models: Train on PubChem datasets for acetamides to predict bioavailability and membrane permeability.
  • Validation: Compare computational logP values with experimental shake-flask measurements (UV-Vis quantification at 254 nm) .

How can contradictory bioactivity results for this compound analogs be systematically addressed?

Methodological Answer:

  • Assay Standardization: Use certified cell lines (e.g., ATCC HEK293) and control reagents (e.g., recombinant human IL-6, HZ-1019) to minimize batch variability.
  • Orthogonal Validation: Combine SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Meta-Analysis: Aggregate data from multiple studies (e.g., Proteintech, R&D Systems) to identify confounding factors like solvent effects (DMSO vs. PBS) .

What mechanistic approaches elucidate the metabolic fate of this compound in hepatic models?

Methodological Answer:

  • Metabolite Identification: Incubate with human liver microsomes (HLM) and NADPH. Use LC-HRMS (Q-TOF) with mass defect filtering (±50 mDa) to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites.
  • Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways.
  • Isotopic Labeling: Synthesize ¹³C-acetamide analogs to track acetyl group transfer during degradation .

How can researchers mitigate batch-to-batch variability in spectroscopic data for quality control?

Methodological Answer:

  • Standardized Calibration: Use NIST-traceable reference materials (e.g., potassium ferrocyanide for electrode calibration in electrochemical assays).
  • Interlaboratory Comparisons: Share raw NMR (FID files) and MS spectra via platforms like MetaboLights to align integration protocols.
  • Multivariate Analysis: Apply PCA (principal component analysis) to FT-IR spectra to detect subtle impurities (<0.5%) .

What strategies validate the biological relevance of this compound in target engagement studies?

Methodological Answer:

  • CRISPR Knockout Models: Generate cell lines lacking putative targets (e.g., MMP3, 513-MP) to confirm on-mechanism effects.
  • SPR Biosensors: Immobilize recombinant proteins (e.g., IL-6, HZ-1019) on gold arrays (TFGAs) to measure binding kinetics (ka, kd).
  • Negative Controls: Include structurally similar but inactive analogs (e.g., tert-butyl carbamates) to rule off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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